

Analytical methods for 4-Amino-5-chloro-2-methoxybenzaldehyde characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Amino-5-chloro-2-methoxybenzaldehyde
Cat. No.:	B2596730

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Application Note & Protocol

Topic: Analytical Methods for the Characterization of **4-Amino-5-chloro-2-methoxybenzaldehyde**

Audience: Researchers, Scientists, and Drug Development Professionals

Comprehensive Analytical Characterization of 4-Amino-5-chloro-2-methoxybenzaldehyde (CAS: 145742-50-3)

Abstract: This document provides a detailed guide to the analytical methods for the comprehensive characterization of **4-Amino-5-chloro-2-methoxybenzaldehyde**, a key intermediate in pharmaceutical synthesis. The purity, identity, and structural integrity of this compound are critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This guide outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The methodologies are designed to be robust and reliable, providing a framework for quality control and research applications.

Introduction and Physicochemical Properties

4-Amino-5-chloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting gastrointestinal disorders.^[1] Its molecular structure contains multiple functional groups—an aldehyde, a primary amine, a chloro group, and a methoxy ether—which dictate its reactivity and require a multi-faceted analytical approach for full characterization.

Accurate characterization is the bedrock of drug development, ensuring that the starting materials meet stringent purity and identity specifications. This application note provides the theoretical basis and practical protocols for such an analysis.

Table 1: Physicochemical Properties of **4-Amino-5-chloro-2-methoxybenzaldehyde**

Property	Value	Reference
CAS Number	145742-50-3	[1]
Molecular Formula	C ₈ H ₈ CINO ₂	[1]
Molecular Weight	185.61 g/mol	[1]
Boiling Point	340.5 ± 42.0 °C at 760 mmHg	[1]
Appearance	Solid (form may vary)	General
Storage	2-8°C, protected from light, under inert gas	[1]

Safety and Handling Precautions

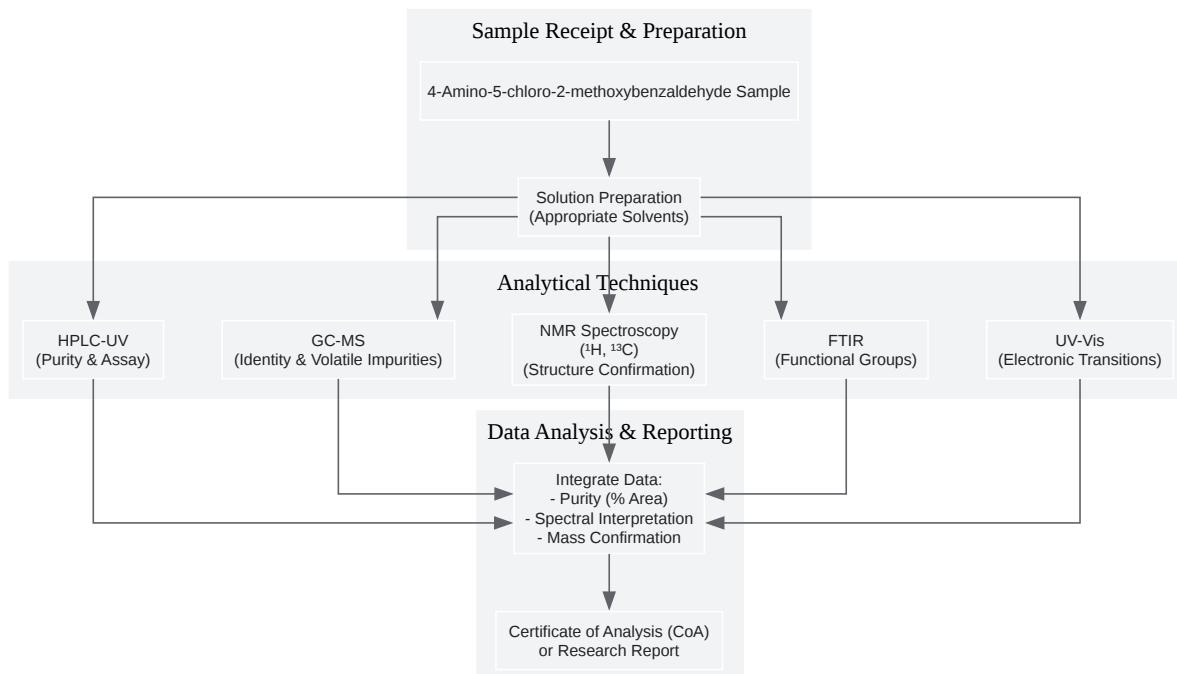
While specific toxicity data for **4-Amino-5-chloro-2-methoxybenzaldehyde** is not readily available, its structure is related to other substituted benzaldehydes that are known irritants. Therefore, appropriate safety measures are imperative.

- Hazard Profile: Assumed to be a skin, eye, and respiratory irritant based on analogous structures.^{[2][3][4]}

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]
- Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2]
- Disposal: Dispose of waste according to local, state, and federal regulations.

Integrated Analytical Workflow

A combination of chromatographic and spectroscopic techniques is essential for a complete characterization. Chromatography separates impurities, while spectroscopy provides definitive structural information.



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Caption: Integrated workflow for the characterization of **4-Amino-5-chloro-2-methoxybenzaldehyde**.

PART A: Chromatographic Methods for Purity and Separation

Chromatographic techniques are the gold standard for determining the purity of pharmaceutical intermediates by separating the main component from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the primary method for assessing the purity and quantifying the assay of non-volatile and thermally labile compounds. A reverse-phase method is suitable for this moderately polar molecule.

Causality behind Method Choices:

- Reverse-Phase (RP): The C18 stationary phase provides excellent separation for aromatic compounds.
- Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (acetonitrile or methanol) is used to elute the main peak with good symmetry and resolve both polar and non-polar impurities. A buffer is necessary to control the ionization state of the primary amine, ensuring reproducible retention times.
- UV Detection: The aromatic ring and aldehyde group are strong chromophores, allowing for sensitive detection, typically in the 220-280 nm range.
- Solution Preparation:
 - Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
 - Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of **4-Amino-5-chloro-2-methoxybenzaldehyde** reference standard and dissolve in 100.0 mL of diluent.
 - Sample Solution (0.1 mg/mL): Prepare the sample solution identically to the standard solution.
- Instrumentation and Parameters:

Table 2: Recommended HPLC Parameters

Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Purospher STAR C18 (4.6 x 250 mm, 5 µm) or equivalent[6]
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Injection Vol.	10 µL
Detector	UV-Vis Diode Array Detector (DAD)
Wavelength	254 nm

- Data Analysis:

- Inject the diluent (blank), followed by the standard solution (five replicate injections for system suitability) and the sample solution.
- System Suitability: The relative standard deviation (RSD) for the peak area of the five standard injections should be $\leq 2.0\%$.
- Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. $\% \text{ Purity} = (\text{Area}_{\text{main_peak}} / \text{Total}_{\text{area_all_peaks}}) * 100$

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying the compound and assessing volatile or thermally stable impurities. The mass spectrometer provides definitive mass-to-charge ratio (m/z) data, confirming the molecular weight.

Causality behind Method Choices:

- Column: A low-polarity HP-5ms or equivalent column is well-suited for separating a wide range of semi-volatile organic compounds.[7]
- Split Injection: A split injection prevents column overloading and ensures sharp peaks for the main component.[7]
- Temperature Program: A temperature ramp allows for the sequential elution of volatile solvents first, followed by the target analyte and any less volatile impurities.
- Electron Ionization (EI): EI at 70 eV is a standard method that creates reproducible fragmentation patterns, which can be compared against spectral libraries for identification.
- Solution Preparation:
 - Solvent: Use a high-purity, volatile solvent such as Acetone or Dichloromethane.
 - Sample Solution (1 mg/mL): Dissolve ~10 mg of the sample in 10.0 mL of the chosen solvent. Filter through a 0.22 μ m syringe filter into a GC vial.[7]
- Instrumentation and Parameters:

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Caption: Experimental workflow for GC-MS analysis.

Table 3: Recommended GC-MS Parameters

Parameter	Recommended Setting
GC System	Agilent 8890 GC with 5977B MS or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent[7]
Inlet Temp.	250 °C
Injection Mode	Split (20:1 ratio)
Injection Vol.	1 μ L
Carrier Gas	Helium, 1.0 mL/min constant flow
Oven Program	Initial 100 °C, hold 1 min, ramp at 15 °C/min to 250 °C, hold 5 min[7]
MS Transfer Line	280 °C
Ion Source	Electron Ionization (EI) at 70 eV
Source Temp.	230 °C
Mass Range	40-450 amu

- Data Analysis:

- Identity Confirmation: The mass spectrum of the eluted peak should show a molecular ion (M^+) peak at m/z 185 and a characteristic isotopic pattern for one chlorine atom ($M+2$ peak at ~33% intensity of M^+).
- Impurity Identification: Compare the mass spectra of any impurity peaks against the NIST mass spectral library to tentatively identify them.

PART B: Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides orthogonal data to confirm the chemical structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ^1H and ^{13}C NMR should be performed.

Expected Spectral Features:

- ^1H NMR: Protons on the aromatic ring will appear as distinct signals in the aromatic region (~6.5-8.0 ppm). The aldehyde proton (-CHO) will be a singlet far downfield (~9.5-10.5 ppm). The methoxy protons (-OCH₃) will be a sharp singlet around 3.8-4.2 ppm, and the amine protons (-NH₂) will appear as a broad singlet.
- ^{13}C NMR: The aldehyde carbonyl carbon will be significantly downfield (~190 ppm). Aromatic carbons will appear in the ~110-160 ppm range, and the methoxy carbon will be around 55-60 ppm.
- Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in the -NH₂ group.
- Data Acquisition:
 - Acquire ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
 - Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- Interpretation: Correlate the observed chemical shifts, integration values (for ^1H), and splitting patterns with the expected structure of **4-Amino-5-chloro-2-methoxybenzaldehyde**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for faster analysis of the solid sample.
- Data Acquisition: Collect the spectrum over the range of 4000-400 cm^{-1} .
- Interpretation: Identify the characteristic absorption bands.

Table 4: Expected FTIR Absorption Bands

Functional Group	Wavenumber (cm^{-1})	Expected Appearance
N-H Stretch (Amine)	3300-3500	Two medium peaks
C-H Stretch (Aromatic)	3000-3100	Sharp, medium
C-H Stretch (Aldehyde)	2800-2900 & 2700-2800	Two weak peaks (Fermi doublet)
C=O Stretch (Aldehyde)	1680-1700	Strong, sharp
C=C Stretch (Aromatic)	1550-1650	Medium to strong peaks
C-O Stretch (Ether)	1200-1275 (Aryl-Alkyl)	Strong
C-Cl Stretch	700-850	Medium to strong

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for confirming the presence of conjugated systems and chromophores.

- Sample Preparation: Prepare a dilute solution of the sample (~10 $\mu\text{g}/\text{mL}$) in a UV-transparent solvent like ethanol or methanol.
- Data Acquisition: Scan the solution from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
- Interpretation: The spectrum is expected to show strong absorption bands characteristic of a substituted benzaldehyde, with a λ_{max} likely above 250 nm due to the extensive conjugation

and auxochromic effects of the amino and methoxy groups.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of **4-Amino-5-chloro-2-methoxybenzaldehyde**. By integrating data from HPLC for purity, GC-MS for identity and volatile impurities, and various spectroscopic techniques (NMR, FTIR, UV-Vis) for structural confirmation, researchers and quality control professionals can ensure that this critical pharmaceutical intermediate meets the required specifications for its intended use in drug development and manufacturing. Each protocol is designed as a self-validating system when performed with appropriate system suitability checks and reference standards.

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